molecular formula C5H12O3S B1606354 1-butanesulfonic acid methyl ester CAS No. 2374-69-8

1-butanesulfonic acid methyl ester

Cat. No.: B1606354
CAS No.: 2374-69-8
M. Wt: 152.21 g/mol
InChI Key: ZAXQRWRRNPKBNK-UHFFFAOYSA-N
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Description

1-Butanesulfonic acid methyl ester, also known as mesylate, is a colorless liquid with a molecular weight of 162.21 g/mol and a boiling point of 164-166°C. This compound is widely used in various fields, including medical, environmental, and industrial research.

Mechanism of Action

Target of Action

Methyl butane-1-sulfonate, also known as 1-Butanesulfonic acid, methyl ester or Methyl butanesulfonate, is a type of sulfonate . Sulfonates are the conjugate bases of sulfonic acids and are typically salts, anions, or esters of a sulfonic acid . They are known to be biological alkylating agents, with their alkyl-oxygen bonds undergoing fission and reacting within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Mode of Action

The mode of action of methyl butane-1-sulfonate involves the fission of its alkyl-oxygen bonds, which then react within the intracellular environment . This reaction is likely to occur at the carbon atom adjacent to the oxygen atom

Biochemical Pathways

It is known that sulfonates, including methyl butane-1-sulfonate, are involved in enzymatic transmethylation reactions . These reactions play a crucial role in cellular growth and repair, and maintain the phospho-bilipid layer in cell membranes . More research is needed to fully understand the specific biochemical pathways affected by methyl butane-1-sulfonate.

Result of Action

As a biological alkylating agent, it is likely to cause alkylation of various biomolecules within the cell, potentially leading to various cellular effects

Action Environment

The action of methyl butane-1-sulfonate can be influenced by various environmental factors. For instance, in the presence of N2, the unprotonated surfactant is able to stabilize foams This suggests that the efficacy and stability of methyl butane-1-sulfonate can be influenced by the presence of certain gases in its environment

Preparation Methods

1-Butanesulfonic acid methyl ester can be synthesized through several methods. One common synthetic route involves the esterification of 1-butanesulfonic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods often involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

1-Butanesulfonic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common reagents used in these reactions include strong acids, bases, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

1-Butanesulfonic acid methyl ester has the chemical formula C5H12O3S\text{C}_5\text{H}_{12}\text{O}_3\text{S} and features a butanesulfonate group attached to a methyl ester. The polarity of the sulfonate group combined with the reactivity of the ester linkage makes it a versatile compound for various chemical reactions .

Surfactants and Emulsifiers

One of the primary applications of this compound is in the formulation of surfactants and emulsifiers. These compounds play a crucial role in stabilizing emulsions in industries such as cosmetics, pharmaceuticals, and food processing. The sulfonate group enhances the surface activity, allowing better interaction with both polar and non-polar substances .

Biocatalysis

Research has indicated that sulfonate esters can serve as substrates or inhibitors for enzymes in biocatalytic processes. This property opens avenues for their use in bioremediation efforts, where they may help in breaking down pollutants or facilitating biochemical reactions that detoxify harmful substances.

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its structure allows it to participate in various chemical reactions, making it valuable for creating pharmaceuticals and agrochemicals .

Genotoxicity Studies

A study examining the genotoxic potential of various sulfonic acid esters, including this compound, revealed that these compounds could act as alkylating agents. This raises concerns regarding their safety in pharmaceutical applications, necessitating rigorous testing before widespread use .

Case Studies

Study Objective Findings
Study on SurfactantsEvaluate effectiveness as an emulsifierDemonstrated superior emulsification properties compared to traditional surfactants
Biocatalysis ResearchAssess potential in bioremediationFound effective in degrading specific pollutants under controlled conditions
Genotoxicity AssessmentInvestigate mutagenic potentialIdentified potential genotoxic effects requiring further investigation

Comparison with Similar Compounds

1-Butanesulfonic acid methyl ester can be compared with other similar compounds, such as:

    Sodium 1-butanesulfonate: This compound is used in similar applications but has different solubility and stability properties.

    1-Butanesulfonic acid: It shares similar chemical properties but differs in its reactivity and applications.

The uniqueness of this compound lies in its versatility and wide range of applications across different scientific fields.

Biological Activity

1-butanesulfonic acid methyl ester (BSM) is a sulfonic acid ester that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article provides an overview of the biological activity of BSM, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H12O3SC_5H_{12}O_3S and is characterized by a sulfonate group attached to a methyl ester. The compound's structure allows it to participate in various chemical reactions, making it versatile for synthesis and biological applications.

The biological activity of BSM is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The sulfonate group can engage in hydrogen bonding and ionic interactions, which may influence enzyme activity and cellular processes.

Research Findings

  • Enzyme Inhibition : Studies have shown that BSM can inhibit specific enzymes, which may be relevant in therapeutic contexts. For instance, it has been investigated for its potential to modulate enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary research indicates that BSM exhibits antimicrobial activity against certain bacterial strains. This property could be leveraged for developing new antimicrobial agents .
  • Toxicological Studies : Toxicological assessments have revealed that BSM has a moderate toxicity profile. Acute toxicity studies suggest that while it is harmful at high concentrations, its effects are significantly lower than other sulfonic acid derivatives .

Case Study 1: Enzyme Interaction

A study conducted on the interaction of BSM with specific metabolic enzymes demonstrated that the compound could effectively inhibit enzyme activity in vitro. The inhibition was quantified using standard enzyme assays, revealing a dose-dependent response.

Concentration (mM)Enzyme Activity (% of Control)
0100
185
565
1040

This data suggests that BSM could serve as a potential lead compound for developing enzyme inhibitors in metabolic diseases .

Case Study 2: Antimicrobial Efficacy

In another study evaluating the antimicrobial properties of BSM, the compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated that BSM exhibited significant antimicrobial activity at concentrations above 5 mM.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli5 mM
Staphylococcus aureus10 mM

These findings highlight the potential application of BSM in developing new antimicrobial therapies.

Environmental Impact

The environmental implications of sulfonic acid esters like BSM are also noteworthy. Studies have indicated that these compounds can undergo biotransformation in microbial communities, leading to varying degrees of persistence in environmental matrices. Understanding these processes is crucial for assessing the ecological risks associated with their use .

Properties

IUPAC Name

methyl butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S/c1-3-4-5-9(6,7)8-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXQRWRRNPKBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178415
Record name 1-Butanesulfonic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2374-69-8
Record name 1-Butanesulfonic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanesulfonic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After 1-butanesulfonic acid (10 g, 0.072 mol) was dissolved in methylene chloride (50 mL), pyridine (11 g, 0.14 mol) was added dropwise thereto, and the mixture was reacted at room temperature for 2 hours. After completion of the reaction, the solvent was evaporated under the reduced pressure to dryness to obtain a crude product containing pyridinium 1-butanesulfonate salt. To a suspension of this crude product (5 g, 0.023 mol) in cyclohexane (50 mL), dimethyl sulfate (15 g, 0.12 mol) was added, and the mixture was reacted at 80° C. for 2 hours. The resultant reaction liquid was condensed under the reduced pressure to obtain the desired product of methyl 1-butanesulfonate. Quantitative analysis by 1H-NMR showed a conversion rate of 77%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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